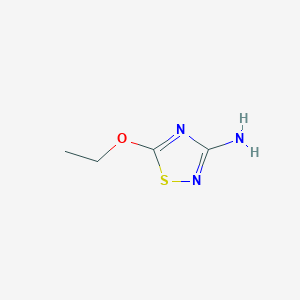

5-Ethoxy-1,2,4-thiadiazol-3-amine

Description

Significance of the 1,2,4-Thiadiazole (B1232254) Scaffold in Heterocyclic Chemistry

The 1,2,4-thiadiazole ring is a five-membered aromatic heterocycle containing one sulfur and two nitrogen atoms. This structural unit is of considerable importance in heterocyclic chemistry due to its versatile synthesis and a wide array of biological activities. nih.govmdpi.comresearchgate.net Its derivatives have been reported to exhibit a broad spectrum of pharmacological properties, including antimicrobial, anti-inflammatory, anticonvulsant, and anticancer activities. researchgate.net

The significance of the 1,2,4-thiadiazole scaffold also lies in its ability to act as a bioisostere for other chemical groups, allowing for the modification of biological activity and physicochemical properties of molecules. This has made it a valuable building block in the design of new therapeutic agents. Current time information in Winnipeg, CA. For instance, certain 1,2,4-thiadiazole derivatives have been investigated as potent and orally active dual agonists of peroxisome proliferator-activated receptors (PPARs), which are important targets for the treatment of metabolic diseases. The diverse biological activities associated with this scaffold continue to drive research into the synthesis and evaluation of novel 1,2,4-thiadiazole derivatives. researchgate.net

Research Rationale and Scope of 5-Ethoxy-1,2,4-thiadiazol-3-amine Investigations

The rationale for investigating this compound stems from the established importance of the 1,2,4-thiadiazole core. The presence of the ethoxy and amine substituents at positions 5 and 3, respectively, offers specific points for chemical modification, allowing for the exploration of structure-activity relationships.

Detailed experimental research findings, including comprehensive data tables on the synthesis and biological evaluation of this compound, are not extensively available in publicly accessible academic literature. However, based on general knowledge of similar compounds, research into this specific molecule would likely focus on:

Synthesis and Characterization: Developing efficient and scalable synthetic routes to produce the compound in high purity. Characterization would involve spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) to confirm its structure.

Medicinal Chemistry Exploration: Using this compound as a scaffold to synthesize a library of new derivatives. These derivatives would then be screened for various biological activities, leveraging the known pharmacological potential of the 1,2,4-thiadiazole ring.

The following table provides basic chemical information for this compound, which is crucial for any initial research investigation.

| Property | Value |

| IUPAC Name | This compound |

| Molecular Formula | C4H7N3OS |

| Molecular Weight | 145.18 g/mol |

| CAS Number | 89124-90-3 |

Further in-depth research is required to fully elucidate the specific properties and potential applications of this compound.

Structure

3D Structure

Properties

IUPAC Name |

5-ethoxy-1,2,4-thiadiazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7N3OS/c1-2-8-4-6-3(5)7-9-4/h2H2,1H3,(H2,5,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXAWHRSYSKUNOL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NC(=NS1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10375690 | |

| Record name | 5-Ethoxy-1,2,4-thiadiazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10375690 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89124-90-3 | |

| Record name | 5-Ethoxy-1,2,4-thiadiazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10375690 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 89124-90-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 5 Ethoxy 1,2,4 Thiadiazol 3 Amine and Its Derivatives

Established Synthetic Routes to 1,2,4-Thiadiazole-3-amines

The formation of the 1,2,4-thiadiazole-3-amine skeleton can be achieved through several key cyclization strategies. These methods often involve the oxidative formation of a crucial nitrogen-sulfur bond.

The oxidative dimerization of thioamides represents one of the most fundamental and widely used methods for accessing symmetrically substituted 3,5-disubstituted-1,2,4-thiadiazoles. nih.govresearchgate.net This transformation involves the oxidation of two thioamide molecules, which then couple and cyclize to form the stable heterocyclic ring. A variety of oxidizing agents have been successfully employed for this purpose.

Common oxidants include:

Hydrogen Peroxide (H₂O₂)

2-Iodoxybenzoic acid (IBX)

Oxone

Copper(II) triflate

More recent advancements have introduced photocatalytic methods for this cyclization. For instance, Cu₂O rhombic dodecahedra have been used to photocatalyze the cyclization of thiobenzamide (B147508) to 3,5-diphenyl-1,2,4-thiadiazole under light illumination at room temperature. nih.gov

Table 1: Oxidative Cyclization of Thioamides to 3,5-Disubstituted-1,2,4-thiadiazoles

| Starting Thioamide | Oxidizing Agent/Catalyst | Solvent | Temperature | Yield (%) |

| Thiobenzamide | Cu₂O rhombic dodecahedra / 390 nm light | THF | Room Temp. | High |

| Various Thioamides | Phenyliodine(III) diacetate (PIDA) | Dichloromethane | Room Temp. | 80-95 |

| Various Thioamides | 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) | Dichloromethane | Room Temp. | 82-96 |

A more direct route to unsymmetrically substituted and amino-substituted 1,2,4-thiadiazoles is the oxidative cyclization of amidinothioureas (also known as imidoyl thioureas). organic-chemistry.org This intramolecular process forms the critical S-N bond to yield the thiadiazole ring. This method is particularly valuable for synthesizing 3-substituted-5-amino-1,2,4-thiadiazole derivatives.

Several reagents and conditions have been developed to promote this cyclization effectively:

Phenyliodine(III) bis(trifluoroacetate) (PIFA): This hypervalent iodine reagent enables an efficient, metal-free synthesis with very short reaction times and provides very good yields of 3-substituted-5-arylamino-1,2,4-thiadiazoles.

Iodine (I₂): Molecular iodine can mediate oxidative C-N and N-S bond formations, providing a metal-free and environmentally benign strategy for synthesizing 3-substituted 5-amino-1,2,4-thiadiazoles from isothiocyanates via an amidinothiourea intermediate.

Electrochemical Synthesis: An electro-oxidative intramolecular dehydrogenative N-S bond formation of imidoyl thioureas offers a catalyst- and oxidant-free method to produce a broad range of 3-substituted 5-amino-1,2,4-thiadiazole derivatives in good to excellent yields.

Table 2: Synthesis of 5-Amino-1,2,4-thiadiazoles via Oxidative Cyclization of Amidinothioureas

| Amidinothiourea Precursor | Reagent/Condition | Solvent | Temperature | Yield (%) |

| N-Aryl-N'-imidoylthioureas | Phenyliodine(III) bis(trifluoroacetate) | Dichloromethane | Room Temp. | 80-92 |

| Various Imidoyl Thioureas | Electrolysis (undivided cell, C electrodes) | CH₃CN/Bu₄NBF₄ | Room Temp. | 71-96 |

| Generated from Amidines and Isothiocyanates | Iodine (I₂) | Water | 80 °C | 72-94 |

The synthesis of 1,2,4-thiadiazoles through the condensation of amidoximes with carbon disulfide is not a prominently documented route in the reviewed scientific literature. While amidoximes are common precursors for related five-membered heterocycles, such as 1,2,4-oxadiazoles, their specific reaction with thiocarbonyl sources like carbon disulfide to form the 1,2,4-thiadiazole (B1232254) core appears to be less established compared to other synthetic strategies.

Functional Group Transformations and Derivatization

Once the 1,2,4-thiadiazole core is formed, functional groups can be introduced or modified to achieve the target structure. This approach is particularly useful for creating libraries of analogues for structure-activity relationship studies.

Directly synthesizing 5-ethoxy-1,2,4-thiadiazol-3-amine can be challenging. A common strategy involves creating a functionalized thiadiazole precursor that allows for the subsequent introduction of the required amino and ethoxy groups.

Introduction of the Amino Group: A well-established method for introducing an amino group at the 3-position of the ring is through nucleophilic substitution of a suitable leaving group. For example, a 3-bromo-1,2,4-thiadiazole (B2785225) can serve as a versatile intermediate. Treatment of 3-bromo-5-substituted-1,2,4-thiadiazoles with a strong, non-nucleophilic base like lithium bis(trimethylsilyl)amide (LHMDS) can lead to the formation of the corresponding 3-amino-5-substituted-1,2,4-thiadiazoles.

Introduction of the Ethoxy Group: The introduction of an ethoxy group onto the 1,2,4-thiadiazole ring via functional group transformation, such as the nucleophilic aromatic substitution of a halide with sodium ethoxide, is not as widely reported as building the scaffold with the alkoxy group already incorporated in one of the precursors. Synthetic strategies typically favor the use of starting materials that already contain the required ethoxy moiety, which are then used in cyclization reactions to form the final heterocyclic ring.

Modification of Existing Thiadiazole Ring Systems

The functionalization of a pre-formed 1,2,4-thiadiazole ring is a key strategy for creating diverse derivatives. In the 1,2,4-thiadiazole scaffold, the 5-position has been identified as the most reactive site for nucleophilic substitution reactions. isres.org Conversely, the ring system displays limited reactivity towards electrophiles. isres.org This inherent reactivity profile dictates the synthetic approaches for modification.

While direct modification of this compound is not extensively detailed in the provided literature, analogous transformations on isomeric structures provide valuable insights. For instance, the amino group of 5-amino-1,3,4-thiadiazole derivatives can be readily acylated. In one such synthesis, 5-Amino-2-ethoxy-1,3,4-thiadiazole was treated with benzoyl chloride in the presence of triethylamine (B128534) to yield its N-benzoylated derivative, which serves as an intermediate for further chemical transformations. nih.gov Similarly, amide derivatives of 5-[2-(4-methoxyphenyl) pyridin-3-yl]-1,3,4-thiadiazol-2-amine have been synthesized by coupling the amine with various substituted aromatic acids using HATU as a coupling agent. researchgate.net These examples suggest that the 3-amino group of this compound could be similarly functionalized through acylation or coupling reactions to generate a library of derivatives.

Modern and Efficient Synthetic Approaches

Contemporary organic synthesis emphasizes the development of efficient, atom-economical, and environmentally benign methods. The synthesis of 1,2,4-thiadiazoles has benefited significantly from such innovations, which often lead to higher yields, shorter reaction times, and simplified purification procedures.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating a wide range of reactions. The application of microwave irradiation can dramatically reduce reaction times from hours to minutes and often improves product yields. nih.govclockss.org This technology has been successfully employed in the one-pot, multi-component synthesis of various heterocyclic compounds, including pyrazole-carboxamides and thiazolo[3,2-a]pyrimidine derivatives. clockss.orgnih.govumich.edu For example, a novel, green, and efficient microwave-assisted synthesis of pyridinyl-1,3,5-triazine-2,4-diamine hybrids was developed using a one-step, multi-component reaction under neat conditions, significantly reducing reaction complexity. nih.gov Although a specific microwave-assisted synthesis for this compound is not detailed, the principles are broadly applicable to the construction of the 1,2,4-thiadiazole ring, promising an efficient alternative to conventional heating methods. mdpi.com

Solvent-Free Reaction Methodologies

The push towards "green chemistry" has spurred the development of solvent-free or "neat" reaction conditions. These methods reduce environmental impact by eliminating the use and disposal of often hazardous organic solvents. Microwave-assisted synthesis can often be performed under neat (solvent-free) conditions, further enhancing its environmental credentials. nih.gov An alternative approach involves the use of eco-friendly solvents. A reported H2O2-mediated synthesis of 1,2,4-thiadiazole derivatives was conducted in ethanol (B145695), which is considered a greener solvent. researchgate.net This reaction proceeds at room temperature under metal-free conditions, offering a sustainable method for forming the thiadiazole ring. researchgate.net

Multicomponent Reaction Strategies

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product that contains portions of all starting materials, are highly valued for their efficiency and atom economy. nih.gov This strategy allows for the rapid construction of complex molecules from simple precursors. isres.org The synthesis of various heterocyclic systems, such as thiazoles and their derivatives, has been achieved through one-pot multicomponent approaches. acgpubs.org These reactions are often characterized by their operational simplicity, high yields, and environmentally benign nature. nih.govacgpubs.org The application of MCRs is a viable and attractive strategy for the synthesis of substituted 1,2,4-thiadiazoles. isres.org

| Synthetic Approach | Key Features | Relevant Findings |

| Microwave-Assisted Synthesis | Rapid heating, reduced reaction times, improved yields. | Efficiently used for one-pot, multi-component synthesis of various heterocycles. nih.govclockss.orgnih.gov |

| Solvent-Free Methodologies | Reduced environmental waste, neat reaction conditions. | Can be combined with microwave assistance; use of green solvents like ethanol is an alternative. nih.govresearchgate.net |

| Multicomponent Reactions (MCRs) | High atom economy, operational simplicity, rapid assembly of complex molecules. | A powerful tool for building diverse heterocyclic scaffolds from simple starting materials. isres.orgnih.govacgpubs.org |

| One-Pot Synthetic Sequences | Combines multiple reaction steps without isolating intermediates, saving time and resources. | Enables direct synthesis of the 3-amino-5-acyl-1,2,4-thiadiazole core. rsc.orgrsc.org |

One-Pot Synthetic Sequences

One-pot synthesis, where sequential reactions are carried out in a single reactor, is a highly efficient strategy that avoids the need for purification of intermediates, thereby saving time and resources. rsc.org Several one-pot methods have been developed for the synthesis of the 1,2,4-thiadiazole core.

A notable example involves the iodine-mediated one-pot synthesis of 3,5-disubstituted 1,2,4-thiadiazoles from readily available nitriles and thioamides. rsc.org This process includes the sequential intermolecular addition of the thioamide to the nitrile, followed by an intramolecular oxidative coupling of N–H and S–H bonds. rsc.org This method provides an efficient route to unsymmetrically substituted 1,2,4-thiadiazoles in moderate to good yields. rsc.org

Furthermore, a copper(II)-catalyzed one-pot reaction has been developed to access the 3-amino-5-acyl-1,2,4-thiadiazole core, a structure closely related to the target compound. rsc.org This sequence involves a benzylic oxidation and an oxidative heterocyclization of an N1-acetyl-N3-thioacylguanidine, facilitating an efficient synthesis of this important scaffold. rsc.org Additionally, 3-substituted 4,5-dihydro-5-oxo-1,2,4-thiadiazoles can be prepared from amidoximes and 1,1′-thiocarbonyldiimidazole in a process that can be considered a one-pot sequence. researchgate.net

Synthesis of Key Intermediates Incorporating the this compound Motif

The synthesis of functionalized intermediates is crucial for the development of new chemical entities. The this compound structure can either be built from precursors or serve as a scaffold for creating more complex molecules.

The synthesis of the 3-amino-5-acyl-1,2,4-thiadiazole core provides a key intermediate where the acyl group at the 5-position can be further modified. rsc.org This allows for the introduction of various functionalities onto the thiadiazole ring.

Conversely, the amine group on the thiadiazole ring can be used as a handle for elaboration. As seen in isomeric systems, an ethoxy-thiadiazole-amine can be used as a starting material to produce other derivatives. nih.gov For example, the synthesis of N-(5-Ethoxy-1,3,4-thiadiazol-2-yl)benzamide creates an amide intermediate that can be subjected to hydrolysis to prepare a different target molecule. nih.gov Similarly, the amine group can be coupled with carboxylic acids to form a range of amide derivatives, which can be considered as key intermediates for building larger, more complex structures. researchgate.net

Preparation of 2-(5-Amino-1,2,4-thiadiazol-3-yl)acetamide Derivatives

The synthesis of 2-(5-amino-1,2,4-thiadiazol-3-yl)acetamide derivatives can be achieved through various synthetic strategies. One common approach involves the acylation of an amino-thiadiazole precursor.

A pertinent example is the synthesis of N-(5-substituted-1,3,4-thiadiazol-2-yl)acetamide derivatives. In a typical procedure, 5-methyl- or 5-ethyl-1,3,4-thiadiazol-2-amine is subjected to acetylation using chloroacetyl chloride in the presence of a base like triethylamine in a suitable solvent such as tetrahydrofuran (B95107) (THF). nih.gov The resulting 2-chloro-N-(5-substituted-1,3,4-thiadiazol-2-yl)acetamide is then reacted with various piperazine (B1678402) derivatives in the presence of potassium carbonate in acetone (B3395972) to yield the final 2-(4-substituted-piperazin-1-yl)-N-(5-substituted-1,3,4-thiadiazol-2-yl)acetamide products. nih.gov

The reaction scheme can be summarized as follows:

Acetylation: 5-Alkyl-1,3,4-thiadiazol-2-amine + Chloroacetyl chloride → 2-Chloro-N-(5-alkyl-1,3,4-thiadiazol-2-yl)acetamide

Nucleophilic Substitution: 2-Chloro-N-(5-alkyl-1,3,4-thiadiazol-2-yl)acetamide + Substituted piperazine → 2-(4-Substituted-piperazin-1-yl)-N-(5-alkyl-1,3,4-thiadiazol-2-yl)acetamide

Detailed research findings have demonstrated the successful synthesis of a series of these acetamide (B32628) derivatives with good yields. nih.gov The structural confirmation of these compounds is typically carried out using spectroscopic methods such as IR, ¹H-NMR, ¹³C-NMR, and mass spectrometry. nih.gov For instance, the IR spectra show characteristic stretching absorptions for the amide N-H bond (around 3282–3373 cm⁻¹) and the C=O bond of the amide group (around 1699–1707 cm⁻¹). nih.gov In the ¹H-NMR spectra, the protons of the benzene (B151609) ring for aryl-substituted derivatives are observed in the aromatic region. nih.gov

Another relevant synthetic approach is the amidation of phenylacetic acid derivatives with 5-amino-1,3,4-thiadiazole-2-thiol (B144363) using coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and hydroxybenzotriazole (B1436442) (HOBt) in an acetonitrile (B52724) solvent. nih.gov This method has been employed to synthesize a series of N-(5-mercapto-1,3,4-thiadiazol-2-yl)-2-phenylacetamide derivatives. nih.gov

| Starting Material | Reagents | Product | Yield (%) |

| 5-Methyl-1,3,4-thiadiazol-2-amine | 1. Chloroacetyl chloride, Et3N, THF; 2. 4-Methylpiperazine, K2CO3, Acetone | N-(5-Methyl-1,3,4-thiadiazol-2-yl)-2-(4-methylpiperazin-1-yl)acetamide | 78% |

| 5-Ethyl-1,3,4-thiadiazol-2-amine | 1. Chloroacetyl chloride, Et3N, THF; 2. 4-Ethylpiperazine, K2CO3, Acetone | N-(5-Ethyl-1,3,4-thiadiazol-2-yl)-2-(4-ethylpiperazin-1-yl)acetamide | 82% |

| 5-Methyl-1,3,4-thiadiazol-2-amine | 1. Chloroacetyl chloride, Et3N, THF; 2. 4-Isopropylpiperazine, K2CO3, Acetone | 2-(4-Isopropylpiperazin-1-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide | 80% |

Table 1: Examples of Synthesized 2-(5-Amino-1,2,4-thiadiazol-3-yl)acetamide Derivatives and their Yields. nih.gov

Role as a Crucial Building Block for Complex Heterocyclic Systems

5-Amino-1,2,4-thiadiazole derivatives, including this compound, are valuable building blocks for the synthesis of more complex heterocyclic systems. researchgate.net The presence of multiple reaction sites, such as the amino group and the thiadiazole ring itself, allows for various chemical transformations and the introduction of diverse functionalities. researchgate.net

Thiadiazoles are considered privileged structures in medicinal chemistry due to their unique chemical properties that are beneficial for biological applications. researchgate.net They can act as bioisosteres for other aromatic rings like pyrimidine (B1678525), pyridazine, oxadiazole, and benzene, which can lead to compounds with enhanced biological properties and improved pharmacokinetic profiles. dovepress.com The sulfur atom in the thiadiazole ring often imparts increased lipophilicity, which can improve oral absorption and cell permeability. dovepress.com

The amino group on the thiadiazole ring is a key functional handle for derivatization. It can readily undergo reactions such as acylation, alkylation, and condensation to form a wide array of new compounds. For example, 2-amino-1,3,4-thiadiazole (B1665364) has been used as a scaffold to synthesize compounds with potential antimicrobial and antiviral activities. dovepress.commdpi.com

The synthesis of hybrid multifunctional compounds often starts from 1,2,4-thiadiazoles containing an amino group. researchgate.net For instance, 3-bromo-5-amino-1,2,4-thiadiazole can be synthesized and subsequently used in Suzuki-Miyaura coupling reactions to introduce various aryl or heteroaryl groups at the 3-position. amazonaws.com The amino group can be protected, for example as a Boc-carbamate, to allow for selective reactions at other parts of the molecule. amazonaws.com

The versatility of amino-thiadiazoles as building blocks is further demonstrated by their use in the synthesis of compounds with potential anticancer activity. nih.gov For example, 5-phenyl-1,3,4-thiadiazol-2-amine (B177090) has been used as a central scaffold to create a series of derivatives that were evaluated for their cytotoxic effects on cancer cell lines. nih.gov

| Thiadiazole Building Block | Reaction Type | Resulting Complex Heterocycle | Potential Application |

| 2-Amino-1,3,4-thiadiazole | Acylation and subsequent modifications | N-Aryl acetamide derivatives | Anti-HIV |

| 3-Bromo-5-amino-1,2,4-thiadiazole | Suzuki-Miyaura coupling | 3-Aryl-5-amino-1,2,4-thiadiazoles | Medicinal Chemistry Intermediates |

| 5-Phenyl-1,3,4-thiadiazol-2-amine | Derivatization of the amino group | Substituted 5-phenyl-1,3,4-thiadiazol-2-amines | Anticancer |

Table 2: Examples of 5-Amino-1,2,4-thiadiazole Derivatives as Building Blocks.

Advanced Spectroscopic and Structural Characterization of 5 Ethoxy 1,2,4 Thiadiazol 3 Amine Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms.

¹H NMR spectroscopy provides information on the chemical environment of protons within a molecule. For derivatives of 5-Ethoxy-1,2,4-thiadiazol-3-amine, the ethoxy group protons typically appear as a characteristic triplet and quartet. In a related compound, N-(5-Ethoxy-1,3,4-thiadiazol-2-yl)benzamide, the methyl protons (CH₃) of the ethoxy group present as a triplet at approximately 1.4 ppm, while the methylene (B1212753) protons (CH₂) show a quartet around 4.4 ppm. nih.gov The amine protons (-NH₂) of this compound would be expected to produce a broad signal, the chemical shift of which can vary depending on solvent and concentration due to hydrogen bonding. pdx.edu For comparison, in 5-amino-3-methyl-1,2,4-thiadiazole, the amine protons appear as a broad signal. researchgate.net

Table 1: Predicted ¹H NMR Chemical Shifts for this compound Interactive data table

| Functional Group | Proton Type | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|---|

| Ethoxy | -CH₃ | ~1.4 | Triplet |

| Ethoxy | -O-CH₂- | ~4.4 | Quartet |

¹³C NMR spectroscopy is used to determine the carbon framework of a molecule. In derivatives of this compound, the carbon atoms of the ethoxy group and the thiadiazole ring can be identified. For the related N-(5-Ethoxy-1,3,4-thiadiazol-2-yl)benzamide, the ethoxy group carbons appear at approximately 14.4 ppm for the methyl carbon and 68.2 ppm for the methylene carbon. nih.gov The carbon atoms within the 1,2,4-thiadiazole (B1232254) ring are expected to resonate in the range of 165-190 ppm. researchgate.net For instance, in 5-amino-3-methyl-1,2,4-thiadiazole, the ring carbons appear at approximately 169.9 ppm and 185.3 ppm. researchgate.net The electronegativity of the oxygen in the ethoxy group will influence the chemical shift of the attached ring carbon. libretexts.org

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound Interactive data table

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| Ethoxy -C H₃ | ~14 |

| Ethoxy -O-C H₂- | ~68 |

| Thiadiazole C3 | ~170-190 |

Two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are powerful methods for establishing the connectivity between atoms in a molecule.

COSY spectra reveal correlations between protons that are coupled to each other, typically on adjacent carbons. For this compound, a COSY experiment would show a cross-peak between the methyl and methylene protons of the ethoxy group, confirming their connectivity. sdsu.edu

HSQC spectra show correlations between protons and the carbons to which they are directly attached. This technique would be used to definitively assign the proton signals of the ethoxy group to their corresponding carbon signals. sdsu.edu

HMBC spectra reveal correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying the attachment of the ethoxy group to the thiadiazole ring and for assigning the quaternary carbons of the ring. For example, a correlation would be expected between the methylene protons of the ethoxy group and the C5 carbon of the thiadiazole ring. researchgate.net

Vibrational Spectroscopy

Vibrational spectroscopy, particularly Fourier Transform Infrared (FT-IR) spectroscopy, is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

The FT-IR spectrum of this compound would be expected to show characteristic absorption bands for its functional groups. The N-H stretching vibrations of the primary amine group typically appear in the region of 3300-3500 cm⁻¹. researchgate.net The C-H stretching vibrations of the ethoxy group would be observed around 2850-3000 cm⁻¹. nih.gov The C=N stretching vibration of the thiadiazole ring is expected in the 1580-1640 cm⁻¹ region. nih.govnih.gov The C-O stretching of the ethoxy group would likely appear in the 1000-1300 cm⁻¹ range. The presence of these characteristic bands provides strong evidence for the structure of the compound. For comparison, the FT-IR spectrum of N-(5-Ethoxy-1,3,4-thiadiazol-2-yl)benzamide shows bands at 3120 cm⁻¹ (N-H), 2950-3000 cm⁻¹ (C-H), and 1580 cm⁻¹ (C=N). nih.gov

Table 3: Predicted FT-IR Absorption Bands for this compound Interactive data table

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| Amine | N-H Stretch | 3300-3500 |

| Alkyl | C-H Stretch | 2850-3000 |

| Thiadiazole | C=N Stretch | 1580-1640 |

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation patterns. For this compound, the molecular ion peak [M]⁺ would be expected at an m/z value corresponding to its molecular weight.

The fragmentation of the 1,2,4-thiadiazole ring can proceed through various pathways. A common fragmentation pattern for amines is the alpha-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom. libretexts.org In the case of this compound, this could lead to the loss of the ethoxy group. The fragmentation of the thiadiazole ring itself can be complex, often involving the loss of small neutral molecules. For instance, studies on related 1,2,3-thiadiazoles have shown the elimination of a nitrogen molecule (N₂) from the molecular ion. nih.gov The fragmentation of the ethoxy group could involve the loss of an ethylene (B1197577) molecule (C₂H₄). Analysis of the resulting fragment ions in the mass spectrum helps to piece together the structure of the parent molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Interaction Studies

Ultraviolet-Visible (UV-Vis) spectroscopy is a pivotal technique for investigating the electronic transitions within molecules. For thiadiazole derivatives, UV-Vis spectra provide insights into the electronic structure and conjugation effects influenced by various substituents on the heterocyclic ring. The absorption bands observed in the UV-Vis region correspond to π → π* and n → π* electronic transitions.

Research on various 1,3,4-thiadiazole (B1197879) derivatives shows characteristic absorption bands that are sensitive to the molecular structure. nih.gov For instance, studies on vinyl-substituted 1,3,4-thiadiazole amines reveal multiple absorption maxima (λmax), indicating complex electronic systems. nih.gov The interaction of these molecules with biological targets, such as calf thymus DNA (CT-DNA), can also be monitored by changes in their UV-Vis absorption spectra, providing information on binding mechanisms. nih.gov Similarly, the polymerization of thiadiazole monomers can be followed by observing shifts in the absorption bands, which reflect the extension of the conjugated system. researchgate.net While specific data for this compound is not extensively detailed, analysis of related structures provides a comparative framework.

Table 1: UV-Vis Absorption Data for Selected 1,3,4-Thiadiazole Derivatives

| Compound | λmax (nm) | Solvent/Medium | Reference |

|---|---|---|---|

| 5-[(E)-2-(3-Methoxyphenyl)]vinyl-N-[4'-nitrophenyl]-1,3,4-thiadiazole-2-amine | 241, 368 | Not Specified | nih.gov |

| 5-[(E)-2-(2-Methoxyphenyl)]vinyl-N-[4'-nitrophenyl]-1,3,4-thiadiazole-2-amine | 243, 267, 374 | Not Specified | nih.gov |

| 2,5-dimercapto-1,3,4-thiadiazole (monomer) | ~280, ~335 | Ethanol (B145695) | researchgate.net |

This table presents data for related 1,3,4-thiadiazole structures to illustrate typical UV-Vis absorption characteristics.

X-ray Crystallography for Solid-State Molecular Structure Determination

Table 2: Selected Crystallographic Data for N-(5-Ethoxy-1,3,4-thiadiazol-2-yl)benzamide

| Parameter | Value | Reference |

|---|---|---|

| Chemical Formula | C₁₁H₁₁N₃O₂S | nih.govresearchgate.net |

| Crystal System | Monoclinic | researchgate.net |

| Space Group | P2₁/c | researchgate.net |

| a (Å) | 3.9797 (5) | researchgate.net |

| b (Å) | 20.138 (3) | researchgate.net |

| c (Å) | 14.4305 (18) | researchgate.net |

| β (°) | 92.036 (2) | researchgate.net |

This table features data for a closely related 1,3,4-thiadiazole isomer to demonstrate the outputs of X-ray crystallographic analysis.

Crystal packing is governed by a network of intermolecular forces, including hydrogen bonds, van der Waals forces, and π-π stacking interactions. X-ray diffraction analysis provides a detailed map of these interactions. In the crystal structure of N-(5-Ethoxy-1,3,4-thiadiazol-2-yl)benzamide, molecules are linked by intermolecular N—H⋯N hydrogen bonds. nih.govresearchgate.net Specifically, the amide hydrogen (N-H) acts as a donor, and a nitrogen atom of the thiadiazole ring acts as an acceptor, forming a centrosymmetric dimer with an R²₂(8) graph-set motif. nih.govresearchgate.net This specific hydrogen bonding pattern is a key feature that stabilizes the crystal structure. nih.gov The study of these non-covalent interactions is essential for understanding the physical properties of the solid material, such as melting point and solubility. researchgate.net

Elemental Analysis for Empirical Formula Confirmation

Elemental analysis is a fundamental analytical technique used to determine the mass percentages of carbon (C), hydrogen (H), nitrogen (N), and sulfur (S) in a compound. It serves as a crucial check for the purity of a synthesized compound and provides experimental evidence to confirm its proposed empirical and molecular formula. researchgate.netmdpi.com For novel thiadiazole derivatives, the experimentally determined percentages of C, H, and N are compared against the values calculated from the expected molecular formula. researchgate.net According to established standards for publication in scientific journals, the found values should typically be within ±0.4% of the calculated values to be considered a confirmation of the structure and purity. acs.orgnih.gov

Table 3: Elemental Analysis Data for Representative Thiadiazole Derivatives

| Compound | Molecular Formula | Calculated (%) | Found (%) | Reference |

|---|---|---|---|---|

| 5-[(E)-2-(3-Methoxyphenyl)]vinyl-N-[4'-nitrophenyl]-1,3,4-thiadiazole-2-amine | C₁₇H₁₄N₄O₃S | C=57.62, H=3.98, N=15.81, S=9.05 | C=57.29, H=3.83, N=14.94, S=9.09 | nih.gov |

| 5-[(E)-2-(2-Methoxyphenyl)]vinyl-N-[4'-nitrophenyl]-1,3,4-thiadiazole-2-amine | C₁₇H₁₄N₄O₃S | C=57.62, H=3.98, N=15.81, S=9.05 | C=57.45, H=3.83, N=14.91, S=8.78 | nih.gov |

This table showcases the application of elemental analysis for the structural confirmation of various synthesized thiadiazole compounds.

Electrochemical Characterization (e.g., Cyclic Voltammetry, Electrochemical Impedance Spectroscopy)

Electrochemical methods such as cyclic voltammetry (CV) and electrochemical impedance spectroscopy (EIS) are powerful tools for investigating the redox properties of molecules. mdpi.com These techniques provide information on oxidation and reduction potentials, the reversibility of electron transfer processes, and reaction kinetics. nih.govjocpr.com The electrochemical behavior of thiadiazole derivatives is of interest for applications in materials science, such as in corrosion inhibition and the development of redox-active materials for batteries. mdpi.comrsc.orgdtu.dk

Cyclic voltammetry studies on various thiadiazole derivatives have been performed to understand their redox mechanisms. For example, the electrochemical behavior of 2-amino-5-mercapto-1,3,4-thiadiazole has been investigated, revealing an "electron transfer + chemical reaction" (EC) mechanism. nih.gov The redox potentials of these compounds are influenced by factors such as pH and the nature of substituents on the thiadiazole ring. oup.com Studies on other N-heterocycles, like pyrazine (B50134) derivatives, show that electron-withdrawing substituents tend to increase the reduction potential, while electron-donating groups decrease it. dtu.dk EIS can be used to study the formation of protective layers on metal surfaces, where thiadiazole derivatives act as corrosion inhibitors by adsorbing onto the surface and impeding charge transfer. mdpi.com

Table 4: Summary of Electrochemical Studies on Heterocyclic Compounds

| Compound/System | Technique | Key Findings | Reference |

|---|---|---|---|

| 2-amino-5-mercapto-1,3,4-thiadiazole | Cyclic Voltammetry (CV) | Investigated redox behavior; proposed an "EC" (electron transfer + chemical reaction) mechanism. | nih.gov |

| 2-amino-5-(aryl)-1,3,4-thiadiazoles | Potentiodynamic Polarization, EIS | Act as mixed-type corrosion inhibitors for mild steel; inhibition efficiency increases with concentration. | mdpi.com |

| 2,5-bis(octyldithio)-1,3,4-thiadiazole | EIS, Potentiodynamic Polarization | Studied adsorption behavior on aluminum surfaces; showed slight inhibition at low concentrations. | researchgate.netrsc.org |

This table summarizes findings from electrochemical characterizations of various thiadiazole and related heterocyclic derivatives.

Biological Activities and Pharmacological Applications of 5 Ethoxy 1,2,4 Thiadiazol 3 Amine Derivatives

Antimicrobial Efficacy

Derivatives of 1,3,4-thiadiazole (B1197879) have demonstrated significant efficacy against a wide range of microbial pathogens.

The 1,3,4-thiadiazole nucleus is a key component in various compounds exhibiting potent antibacterial properties. Research has shown that derivatives can be effective against both Gram-positive and Gram-negative bacteria. For instance, certain 5-(4-substituted phenyl)-1,3,4-thiadiazol-2-amine derivatives with fluoro and chloro substitutions have shown good inhibitory effects against Staphylococcus aureus and Bacillus subtilis, with Minimum Inhibitory Concentration (MIC) values ranging from 20–28 μg/mL. nih.gov Similarly, imidazo[2,1-b]-1,3,4-thiadiazole sulfonamide derivatives have demonstrated a high degree of activity against Escherichia coli and Staphylococcus aureus. sigmaaldrich.comsigmaaldrich.com The antibacterial spectrum of these compounds often includes pathogens like Pseudomonas aeruginosa and Salmonella typhi. nih.govsigmaaldrich.com Some tris-2,5-disubstituted 1,3,4-thiadiazole derivatives have shown good antibacterial activity against Streptococcus pneumoniae, B. subtilis, S. aureus, P. aeruginosa, E. coli, and Klebsiella pneumoniae at concentrations between 8 and 31.25 μg/mL. nih.gov

| Derivative Class | Bacterial Strain | Activity (MIC/Inhibition) | Reference |

| 5-(4-chlorophenyl)-1,3,4-thiadiazol-2-amine | S. aureus, B. subtilis | MIC: 20-28 µg/mL | nih.gov |

| 5-(4-fluorophenyl)-1,3,4-thiadiazol-2-amine | S. aureus, B. subtilis | 81%-91% inhibition | nih.gov |

| Imidazo[2,1-b]-1,3,4-thiadiazole sulfonamides | E. coli, S. aureus | High activity, comparable to sulfamethoxazole | sigmaaldrich.comsigmaaldrich.com |

| Tris-2,5-disubstituted 1,3,4-thiadiazoles | S. pneumoniae, P. aeruginosa, E. coli | MIC: 8-31.25 µg/mL | nih.gov |

| Pyrazolo-thiazolin-4-one derivatives | Gram-negative bacteria | MIC: 0.43-0.98 µg/mL | nih.gov |

| Pyrazolo-thiazolin-4-one derivatives | Gram-positive bacteria | MIC: 0.95-0.98 µg/mL | nih.gov |

The antifungal potential of 1,3,4-thiadiazole derivatives has been well-documented against various fungal pathogens. Studies have shown that these compounds are effective against species such as Aspergillus niger and Candida albicans. nih.gov For example, certain 5-(4-substituted phenyl)-1,3,4-thiadiazol-2-amine derivatives were active against these fungi. nih.gov The antifungal activity can be enhanced through the formation of metal complexes; Cu(II) and Ni(II) complexes of 2-amino-5-(2-aminoethyl)-1,3,4-thiadiazole showed increased activity against Aspergillus species and C. albicans compared to the ligand alone. nih.gov Furthermore, a derivative identified as 4-(5-methyl-1,3,4-thiadiazole-2-yl)benzene-1,3-diol was noted as one of the most active agents against pathogenic fungi, with low toxicity to human cells. nih.gov

| Derivative Class | Fungal Strain | Activity (MIC) | Reference |

| 5-(4-substituted phenyl)-1,3,4-thiadiazol-2-amine | A. niger, C. albicans | Good inhibitory effects | nih.gov |

| Tris-2,5-disubstituted 1,3,4-thiadiazoles | A. fumigatus, C. albicans, G. candidum | MIC: 8-31.25 µg/mL | nih.gov |

| Metal chelates of 1,3,4-thiadiazole derivatives | Various fungi | Cu2+ chelate was most active | nih.gov |

| 4-(5-methyl-1,3,4-thiadiazole-2-yl)benzene-1,3-diol | Pathogenic fungi | High efficacy, low cytotoxicity | nih.gov |

| Pyrazolo-thiazolin-4-one derivatives | C. albicans | MIC: 0.43-0.45 µg/mL | nih.gov |

Derivatives of the 1,3,4-thiadiazole scaffold have been investigated for their antiviral properties, particularly against plant viruses like the Tobacco Mosaic Virus (TMV). arkat-usa.orgmdpi.com A series of novel 1-phenyl-4-(1,3,4-thiadiazole-5-thioether)-1H-pyrazole-5-amine derivatives showed excellent protective activity against TMV, with one compound (E2) having an EC50 of 203.5 μg/mL, which is superior to the commercial agent ningnanmycin. mdpi.com Other studies have synthesized 1,3,4-thiadiazole derivatives that showed good activity against both the Tobacco Mosaic Virus and the Cucumber Mosaic Virus. arkat-usa.org The bioisosteric relationship of the thiadiazole ring with pyrimidine (B1678525) suggests a potential mechanism for antiviral action by interfering with viral nucleic acid replication. nih.gov

Anticancer Potential

The development of 1,3,4-thiadiazole derivatives as anticancer agents is a promising area of research, with numerous studies demonstrating their cytotoxic effects against various cancer cell lines. mdpi.commdpi.comresearchgate.net

A multitude of 1,3,4-thiadiazole derivatives have been synthesized and evaluated for their in vitro anticancer activity against a panel of human cancer cell lines. nih.gov These include breast cancer (MCF-7), liver cancer (HepG2), and colon cancer (LoVo). mdpi.comnih.gov

For example, a series of 5-(4-chlorophenyl)-1,3,4-thiadiazole-based compounds were tested against MCF-7 and HepG2 cell lines, with derivatives 4e and 4i showing the highest activity. nih.gov Another study synthesized a novel compound, 5-[2-(benzenesulfonylmethyl)phenyl]-1,3,4-thiadiazol-2-amine (2g), which demonstrated potent anti-proliferative effects against LoVo and MCF-7 cells, with IC50 values of 2.44 µM and 23.29 µM, respectively. mdpi.com Some newly synthesized 2-amino-1,3,4-thiadiazole (B1665364) derivatives also showed potent cytotoxic activity against HepG-2 and MCF-7 cell lines. ujpronline.com The cytotoxic potential is often influenced by the nature of the substituents on the thiadiazole and associated phenyl rings. mdpi.comnih.gov

| Derivative/Compound | Cell Line | Activity (IC50 / GI50) | Reference |

| Compound 4e (a 5-(4-chlorophenyl)-1,3,4-thiadiazole derivative) | MCF-7 (Breast) | > Doxorubicin | nih.gov |

| Compound 4i (a 5-(4-chlorophenyl)-1,3,4-thiadiazole derivative) | HepG2 (Liver) | > 5-Fluorouracil | nih.gov |

| 5-[2-(benzenesulfonylmethyl)phenyl]-1,3,4-thiadiazol-2-amine (2g) | LoVo (Colon) | 2.44 µM | mdpi.com |

| 5-[2-(benzenesulfonylmethyl)phenyl]-1,3,4-thiadiazol-2-amine (2g) | MCF-7 (Breast) | 23.29 µM | mdpi.com |

| Compound 6 (2-amino-1,3,4-thiadiazole derivative) | HepG-2 (Liver) & MCF-7 (Breast) | Potent cytotoxicity | ujpronline.com |

| Compound 13 (2-amino-1,3,4-thiadiazole derivative) | HepG-2 (Liver) & MCF-7 (Breast) | Potent cytotoxicity | ujpronline.com |

| Spiro-acenaphthylene tethered- nih.govnih.gov-thiadiazole (Compound 1) | RXF393 (Renal) | 7.01 µM | mdpi.com |

| Spiro-acenaphthylene tethered- nih.govnih.gov-thiadiazole (Compound 1) | HT29 (Colon) | 24.3 µM | mdpi.com |

| [5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]-(3,4,5-trimethoxybenzylidene)amine | Various cancer cell lines | GI50 < 0.1 µM | mdpi.com |

Research into the mechanisms of action of cytotoxic 1,3,4-thiadiazole derivatives has revealed their ability to induce cell death through various pathways. A primary mechanism is the induction of apoptosis. nih.gov For instance, studies on compounds 4e and 4i, derivatives of 5-(4-chlorophenyl)-1,3,4-thiadiazole, showed a significant increase in the Bax/Bcl-2 ratio and caspase 9 levels in treated HepG2 and MCF-7 cells, indicating that their cytotoxic effect is mediated by apoptosis. nih.gov

Furthermore, these compounds can interfere with the cell cycle. Treatment with compounds 4e and 4i induced cell cycle arrest at the S and G2/M phases in HepG2 and MCF-7 cells, respectively. nih.gov Another study on a spiro-1,3,4-thiadiazole derivative found that it caused cell cycle arrest in the G1 phase in renal cancer cells (RXF393) and induced significant levels of both early and late apoptosis. mdpi.com

Some thiadiazole derivatives function by inhibiting specific enzymes crucial for cancer cell survival. Certain compounds have been shown to inhibit carbonic anhydrase (CA), particularly the tumor-associated isoforms CA IX and XII. mdpi.com Other derivatives have been found to interfere with critical cell signaling pathways, such as the interleukin-6 (IL-6)/JAK/STAT3 pathway, by preventing the phosphorylation and nuclear translocation of STAT3, thereby halting tumor growth.

Mechanistic Investigations of Cytotoxic Effects

Induction of Apoptosis Pathways

The induction of apoptosis, or programmed cell death, is a key strategy in cancer therapy. Certain derivatives of 1,3,4-thiadiazole have demonstrated the ability to trigger this process in cancer cells. For instance, a series of N-(5-mercapto-1,3,4-thiadiazol-2-yl)-2-phenylacetamide derivatives have been shown to activate caspases 3, 8, and 9, which are critical enzymes in the apoptotic cascade. This activation leads to the systematic dismantling of the cancer cell. Studies have indicated that some of these compounds can induce apoptosis through the intrinsic pathway.

Furthermore, research on other 1,3,4-thiadiazole derivatives has shown that they can induce apoptosis by affecting the levels of key regulatory proteins. For example, treatment with certain derivatives has led to an increase in the Bax/Bcl-2 ratio, a key indicator of apoptosis induction.

Cell Cycle Arrest Analysis

In addition to inducing apoptosis, some thiadiazole derivatives can halt the proliferation of cancer cells by causing cell cycle arrest. This prevents the cancer cells from replicating and dividing. Studies on N-(4-Chlorophenyl)-2-[(5-((4-nitrophenyl)amino)-1,3,4-thiadiazol-2-yl)thio]acetamide and N-(6-nitrobenzothiazol-2-yl)-2-[(5-((4-nitrophenyl)amino)-1,3,4-thiadiazol-2-yl)thio]acetamide have shown that they can induce cell cycle arrest in glioma cell lines. vulcanchem.com Similarly, other 5-(4-chlorophenyl)-1,3,4-thiadiazole derivatives have been found to cause cell cycle arrest at the S and G2/M phases in liver and breast cancer cells. nih.gov

Enzyme Inhibition (e.g., Carbonic Anhydrase)

The inhibition of enzymes that are overactive in cancer cells is another important anticancer strategy. Carbonic anhydrases (CAs) are a family of enzymes, and some isoforms, like CA IX and XII, are associated with tumor growth and are considered important targets for anticancer drugs. nih.gov Derivatives of 5-amino-1,3,4-thiadiazole-2-sulfonamide (B1684419) have been synthesized and evaluated as inhibitors of human carbonic anhydrase isoenzymes. nih.gov These compounds have shown potent inhibition of hCA-II and have been noted for their potential as CA inhibitors. nih.gov The molecular structure of these inhibitors often includes a sulfonamide group, which is crucial for their binding to the zinc ion in the active site of the enzyme. nih.govnih.gov

Nucleic Acid Binding Interactions (e.g., DNA)

The interaction of small molecules with DNA can interfere with cancer cell replication and transcription, leading to cell death. Some 1,3,4-thiadiazole derivatives have been investigated for their ability to bind to DNA. nih.gov Theoretical and experimental studies have suggested that these compounds can interact with DNA through an intercalative binding mode, which involves the insertion of the planar aromatic rings of the molecule between the base pairs of the DNA double helix. nih.gov This interaction can disrupt the normal function of DNA and contribute to the compound's anticancer activity.

In Vivo Studies in Tumor-Bearing Models

While much of the initial research is conducted in vitro, some thiadiazole derivatives have been evaluated in animal models of cancer. For example, certain 1,2,4-thiadiazole (B1232254) derivatives have been shown to reduce tumor growth in mice. nih.gov These in vivo studies are crucial for determining the potential therapeutic efficacy and safety of new anticancer compounds before they can be considered for human trials.

Antiparasitic Activity (e.g., Antileishmanial Agents)

Thiadiazole derivatives have also emerged as promising candidates for the treatment of parasitic diseases, such as leishmaniasis. Leishmaniasis is caused by protozoan parasites of the genus Leishmania. nih.govbrieflands.com

Several studies have focused on the synthesis and evaluation of 1,3,4-thiadiazole derivatives as antileishmanial agents. nih.govbrieflands.com For instance, a series of 5-(5-nitrofuran-2-yl)-1,3,4-thiadiazol-2-amines were synthesized and showed good activity against Leishmania major. nih.gov Another study on 2-substituted-thio-1,3,4-thiadiazoles also demonstrated their potential as antileishmanial agents. brieflands.com The most active compounds in these studies were able to significantly reduce the number of parasites within host cells. nih.gov

The antileishmanial activity of these compounds is often attributed to their ability to interfere with essential parasitic metabolic pathways. The structure-activity relationship studies have shown that the nature and position of substituents on the thiadiazole ring play a significant role in their potency. brieflands.com

Anti-inflammatory and Analgesic Properties

Derivatives of 1,3,4-thiadiazole have been investigated for their potential to alleviate pain and inflammation. japsonline.com

Research has shown that certain substituted 2-amino-5-(1-(4-isobutylphenyl)ethyl)-1,3,4-thiadiazoles exhibit significant anti-inflammatory and analgesic activities. srce.hr Molecular modeling studies suggest that these compounds may exert their effects by inhibiting cyclooxygenase (COX) enzymes, which are key players in the inflammatory process. srce.hr The anti-inflammatory activity of some of these derivatives has been found to be comparable to or even better than that of established non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen (B1674241) in preclinical models. srce.hr

The analgesic effects of these compounds have also been demonstrated in various animal models of pain. srce.hr The development of new anti-inflammatory and analgesic agents with a thiadiazole core is an active area of research, with the aim of finding more effective and safer alternatives to existing treatments.

Information regarding "5-Ethoxy-1,2,4-thiadiazol-3-amine" is Not Available in Publicly Accessible Scientific Literature

Following a comprehensive review of publicly available scientific databases and scholarly articles, no specific research could be located for the chemical compound “this compound” within the scope of the requested topics.

The investigation sought to find detailed research findings on the following aspects of this compound derivatives:

Computational Chemistry and Cheminformatics Studies

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule. These methods solve approximations of the Schrödinger equation to determine a molecule's electronic structure and energy.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure Analysis

Density Functional Theory (DFT) is a preferred method for balancing computational cost and accuracy in studying molecules of this size. nih.gov By using functionals like B3LYP or M06-2X with an appropriate basis set (e.g., 6-311++G(d,p)), researchers can perform geometry optimization. nih.govnih.gov This process calculates the lowest energy conformation of the molecule, providing precise data on bond lengths, bond angles, and dihedral angles. For the 1,2,4-thiadiazole (B1232254) ring, DFT calculations would confirm its planarity, a key feature influencing molecular stacking and interactions. nih.gov

The electronic structure analysis reveals how electrons are distributed within the molecule, which is crucial for understanding its reactivity. DFT calculations for related thiadiazole derivatives have been used to investigate their fundamental structural and physiochemical properties. nih.gov

Table 1: Representative Theoretical Bond Parameters for a Thiadiazole Ring This table is illustrative, based on general findings for thiadiazole rings, as specific data for 5-Ethoxy-1,2,4-thiadiazol-3-amine is not available.

| Parameter | Typical Calculated Value | Method/Basis Set |

|---|---|---|

| C=N Bond Length | ~1.30 Å | DFT/B3LYP |

| C-N Bond Length | ~1.38 Å | DFT/B3LYP |

| N-S Bond Length | ~1.65 Å | DFT/B3LYP |

| C-S Bond Length | ~1.75 Å | DFT/B3LYP |

| Ring Dihedral Angle | ~0° | DFT/B3LYP |

Analysis of Molecular Orbitals (e.g., Highest Occupied Molecular Orbital - HOMO)

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to a molecule's chemical reactivity and electronic properties. The energy of the HOMO represents the ability to donate an electron, while the LUMO's energy indicates the ability to accept an electron. The HOMO-LUMO energy gap is a critical parameter for assessing molecular stability; a larger gap implies higher stability and lower chemical reactivity. researchgate.net For substituted thiadiazoles, the distribution of these orbitals is typically across the heterocyclic ring system, with significant contributions from the nitrogen and sulfur heteroatoms.

Electrostatic Potential Mapping

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. It is invaluable for identifying the electrophilic and nucleophilic sites. In an MEP map, regions of negative potential (typically colored red) correspond to areas rich in electrons, such as those around heteroatoms like nitrogen and oxygen, which are prone to electrophilic attack. Regions of positive potential (colored blue) are electron-poor and susceptible to nucleophilic attack. For this compound, the MEP would likely show negative potential around the ring nitrogen atoms and the oxygen of the ethoxy group, with positive potential near the amine hydrogens.

Molecular Modeling and Docking Studies

Molecular modeling, particularly docking, simulates the interaction between a small molecule (ligand) and a macromolecular target, such as a protein or enzyme. This technique is crucial in drug discovery for predicting how a compound might exert a biological effect.

Prediction of Ligand-Target Receptor Binding Modes and Affinities

Molecular docking studies are widely performed on thiadiazole derivatives to predict their binding affinity and orientation within the active site of a biological target. mdpi.comresearchgate.net A docking algorithm explores various possible conformations of the ligand within the receptor's binding pocket and scores them based on a scoring function, which estimates the binding energy (e.g., in kcal/mol). A lower binding energy generally indicates a more favorable and stable interaction. researchgate.net Studies on related 1,3,4-thiadiazole (B1197879) compounds have successfully used docking to identify key interactions, such as hydrogen bonds and hydrophobic contacts, with amino acid residues in enzyme active sites like dihydrofolate reductase (DHFR) or various kinases. nih.govvensel.org

Table 2: Illustrative Molecular Docking Results for a Hypothetical Thiadiazole Ligand This table presents a hypothetical example of docking results, as specific data for this compound is not available.

| Target Protein | Binding Energy (kcal/mol) | Interacting Residues | Type of Interaction |

|---|---|---|---|

| Kinase X | -9.6 | PHE 82, LEU 134 | Hydrophobic |

| Kinase X | -9.6 | GLU 81 | Hydrogen Bond |

| Protease Y | -8.9 | TYR 355, SER 530 | Hydrogen Bond |

| Protease Y | -8.9 | ARG 120 | Pi-Cation |

Conformational Analysis within Active Sites

Docking not only predicts binding affinity but also reveals the most probable conformation of the ligand when bound to the receptor. nih.gov This analysis is critical for understanding the structure-activity relationship (SAR). For this compound, the orientation of the ethoxy and amine groups within a binding pocket would be of primary interest. The amine group could act as a hydrogen bond donor, while the ring nitrogens and ethoxy oxygen could serve as hydrogen bond acceptors. The analysis would detail how the molecule adapts its shape to fit optimally within the constraints of the active site, maximizing favorable interactions.

Molecular Dynamics Simulations for Dynamic Interaction Analysis

Molecular dynamics (MD) simulations offer a powerful lens to examine the stability of ligand-receptor complexes and the conformational flexibility of molecules over time. While specific MD simulation studies exclusively focused on this compound are not extensively detailed in the public domain, the methodology is widely applied to similar heterocyclic compounds, such as 1,3,4-thiadiazole derivatives.

For instance, MD simulations have been effectively used to study the interaction of thiazole (B1198619) Schiff base derivatives with biological receptors. These simulations revealed that derivatives remained stable within the binding site of their target receptors throughout the simulation period, with Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) values indicating minimal significant conformational changes. This stability is a key indicator of a potentially effective and lasting interaction with a biological target. The application of such simulation techniques to this compound would be invaluable in understanding its binding modes and the dynamic nature of its interactions with specific enzymes or receptors.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure and the biological activity of a series of compounds. researchgate.net This allows for the prediction of the activity of new, unsynthesized compounds.

Development of 3D-QSAR Models (e.g., CoMFA, CoMSIA)

Three-dimensional QSAR (3D-QSAR) methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are instrumental in drug design. drugdesign.orgslideshare.net These techniques correlate the biological activity of molecules with their 3D properties, such as steric and electrostatic fields. slideshare.net

CoMFA calculates the steric and electrostatic interaction energies between a probe atom and a set of aligned molecules. drugdesign.org The resulting fields are then used to build a QSAR model. For example, in a study on 1,2,4-oxadiazole (B8745197) antibacterials, CoMFA contour maps successfully identified regions where steric bulk or specific electrostatic properties would be favorable or unfavorable for antibacterial activity. nih.gov

CoMSIA extends the CoMFA approach by considering additional molecular fields, including hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields. slideshare.net This often leads to more predictive models. For a series of protein tyrosine phosphatase 1B inhibitors, a CoMSIA model combining steric, electrostatic, and lipophilic fields yielded a high predictive correlation. nih.gov

Correlation of Molecular Descriptors with Biological Activity

QSAR models rely on molecular descriptors, which are numerical values that characterize the properties of a molecule. These can range from simple counts of atoms and bonds to complex 3D properties. The correlation of these descriptors with biological activity is the cornerstone of QSAR.

In a study of 4-(5-arylamino-1,3,4-thiadiazol-2-yl)benzene-1,3-diols with antiproliferative activity, it was found that the chemical shifts of hydroxyl group protons and carbon atoms in the 1,3,4-thiadiazole ring were key descriptors. nih.gov This indicates that the electronic environment around these specific atoms plays a crucial role in the compound's biological function. For other 1,3,4-thiadiazole derivatives, descriptors related to steric bulk and hydrophobicity at certain positions were found to be favorable for PIM-1 kinase inhibition. semanticscholar.org

| Descriptor Type | Example Descriptor | Observed Correlation with Biological Activity |

| Electronic | Chemical shifts of specific protons/carbons | Crucial for antiproliferative activity of certain thiadiazoles. nih.gov |

| Steric | Steric field values (from CoMFA) | Bulkier groups at specific positions can enhance activity. semanticscholar.org |

| Hydrophobic | Hydrophobic field values (from CoMSIA) | Increased hydrophobicity in certain regions can improve potency. semanticscholar.org |

| Topological | Connectivity indices | Can be used to predict various biological activities. |

In Silico ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Prediction

Predicting the ADMET properties of a drug candidate early in the discovery process is crucial to avoid costly late-stage failures. In silico tools provide a rapid assessment of these pharmacokinetic and toxicity parameters.

Studies on various heterocyclic compounds, including thiadiazole derivatives, have successfully employed in silico ADMET prediction. nih.govrsc.org For a series of N-substituted-5-(4-chloroquinolin-2-yl)-1,3,4-thiadiazol-2-amine derivatives, in silico predictions were used alongside molecular docking to evaluate their potential as inhibitors for COVID-19. nih.gov Similarly, for thiazole Schiff base derivatives, ADMET prediction studies validated their potential for oral bioavailability. nih.gov

Key ADMET parameters that can be predicted for this compound using various computational models include:

Absorption: Human intestinal absorption (HIA), Caco-2 cell permeability.

Distribution: Blood-brain barrier (BBB) penetration, plasma protein binding (PPB).

Metabolism: Cytochrome P450 (CYP) enzyme inhibition (e.g., CYP2D6, CYP3A4).

Excretion: Renal clearance, total clearance.

Toxicity: Ames test for mutagenicity, carcinogenicity, hepatotoxicity.

Applications of 5 Ethoxy 1,2,4 Thiadiazol 3 Amine Derivatives in Materials Science

Corrosion Inhibition

The development of effective corrosion inhibitors is crucial for protecting metallic infrastructure across numerous industries. Organic compounds containing heteroatoms like nitrogen, sulfur, and oxygen are known to be effective corrosion inhibitors, primarily due to their ability to adsorb onto metal surfaces. Thiadiazole derivatives are particularly noteworthy in this regard.

Research into thiadiazole compounds has shown that they can act as mixed-type inhibitors, meaning they suppress both the anodic and cathodic reactions of the corrosion process. The mechanism of inhibition involves the adsorption of the inhibitor molecules onto the metal surface, which can occur through physical (electrostatic) or chemical (chemisorption) interactions. This forms a protective layer that isolates the metal from the corrosive environment. The effectiveness of this adsorption is influenced by the electronic structure of the molecule and the presence of functional groups.

While specific studies on 5-Ethoxy-1,2,4-thiadiazol-3-amine derivatives are not extensively documented in publicly available research, the broader class of 1,2,4-thiadiazoles has demonstrated significant potential. For instance, studies on 3-pyridyl-substituted 1,2,4-thiadiazole (B1232254) have shown its efficacy as a corrosion inhibitor for mild steel in acidic media. isres.org The adsorption process is typically spontaneous, as indicated by negative values of the Gibbs free energy of adsorption (ΔG°ads).

Theoretical investigations using quantum chemical calculations and molecular dynamics simulations have been employed to understand the inhibitive properties of thiadiazole derivatives. ajchem-a.com These studies reveal that the high electron density around the sulfur and nitrogen atoms makes them active centers for adsorption on metal surfaces. The planar structure of the thiadiazole ring further facilitates a strong and stable adsorption layer.

Table 1: Research Findings on Corrosion Inhibition by Thiadiazole Derivatives

| Compound Family | Metal | Corrosive Medium | Inhibition Type | Key Findings |

|---|---|---|---|---|

| 1,3,4-Thiadiazole (B1197879) derivatives | Mild Steel | H₂SO₄ | Mixed-type | Inhibition efficiency increases with concentration; adsorption follows Langmuir isotherm. nih.gov |

| 1,3,4-Thiadiazole derivatives | Carbon Steel | HCl | Mixed-type | Adsorption is primarily physical and blocks active sites on the steel surface. buet.ac.bd |

| 3-Pyridyl-1,2,4-thiadiazole | Mild Steel | Acidic Media | Not specified | Demonstrated effectiveness as a corrosion inhibitor. isres.org |

Advanced Functional Materials Development

The electronic and structural properties of this compound derivatives make them attractive candidates for the development of a new generation of advanced functional materials.

Conducting polymers (CPs) are organic polymers that possess electrical conductivity. iarjset.comresearchgate.net They combine the processing advantages and mechanical properties of polymers with the electronic characteristics of metals or semiconductors. The conductivity in these materials arises from the delocalization of π-electrons along the polymer backbone. researchgate.net

The synthesis of conducting polymers often involves the polymerization of monomer units that have conjugated π-systems. While specific research on the polymerization of this compound is limited, the heterocyclic structure of thiadiazoles, in general, makes them interesting building blocks for such materials. The incorporation of the thiadiazole ring into a polymer backbone could introduce unique electronic properties and enhance thermal and chemical stability. The synthesis can be achieved through chemical or electrochemical methods, where monomers are oxidized or reduced to form a polymer chain. iarjset.com

Thiadiazole derivatives have shown promise in the field of optical materials, particularly for applications in light-emitting devices. Certain derivatives of ajchem-a.comnih.govbuet.ac.bdthiadiazole have been investigated for their potential use in developing phosphors for high-color-rendering warm white light-emitting diodes (LEDs). acs.org

Furthermore, coordination polymers and metal-organic frameworks (MOFs) incorporating thiadiazole-based ligands have been developed for luminescent applications. mdpi.com These materials can exhibit fluorescence, making them suitable for use as sensors or as active components in light-emitting technologies. The tunability of the ligand structure allows for the modification of the emitted light's color and intensity.

Organic photovoltaic (OPV) cells are a promising technology for solar energy conversion, relying on organic materials to absorb light and generate charge. Heterocyclic compounds containing sulfur and nitrogen are frequently explored for these applications due to their favorable electronic properties. While research on this compound itself is not prominent, related structures like benzo ajchem-a.comnih.govindexcopernicus.com-thiadiazole have been used to create novel fullerene (C₆₀) bisadducts for use in photovoltaic devices. isres.org The rigid and aromatic nature of such heterocyclic cores is beneficial for electron delocalization and charge transport, which are critical for efficient solar cell performance.

Coordination Chemistry as Ligands in Metal Complexes

The nitrogen and sulfur atoms within the 1,2,4-thiadiazole ring possess lone pairs of electrons, making them excellent coordination sites for metal ions. This allows derivatives of this compound to act as ligands in the formation of metal complexes and coordination polymers.

The coordination of thiadiazole ligands to metal centers can lead to the formation of materials with a wide range of structures and properties, from discrete molecular complexes to extended one-, two-, or three-dimensional metal-organic frameworks (MOFs). mdpi.com The resulting materials can have applications in areas such as catalysis, gas storage, and as luminescent materials.

Studies on related 1,3,4-thiadiazole derivatives have shown their ability to form stable complexes with transition metals like copper(II) and zinc(II). mdpi.com Spectroscopic analysis of these complexes helps to elucidate the coordination mode, revealing how the ligand binds to the metal center. Often, chelation occurs involving a nitrogen atom from the thiadiazole ring and an atom from a substituent group on the ring. mdpi.com The ability of thiadiazoles to act as bridging ligands can also lead to the formation of polymeric structures. mdpi.com

Table 2: Coordination Chemistry of Thiadiazole Derivatives

| Ligand Type | Metal Ion(s) | Resulting Structure | Potential Application |

|---|---|---|---|

| Thiazole (B1198619) and Thiadiazole derivatives | Lanthanides, Cd(II) | Coordination Polymers, MOFs | Luminescent materials and sensors. mdpi.com |

| 1,3,4-Thiadiazole derivatives | Cu(II), Zn(II) | Dihydrate complexes | Materials with potential synergistic antibacterial effects. mdpi.com |

Future Research Directions and Translational Perspectives

Rational Design and Synthesis of Next-Generation 5-Ethoxy-1,2,4-thiadiazol-3-amine Analogs

The future development of this compound hinges on the rational design and synthesis of novel analogs with enhanced efficacy and specificity. The synthesis of the 1,2,4-thiadiazole (B1232254) core often involves the treatment of N-haloacetamidines with metal thiocyanates. researchgate.net Building upon this, future synthetic strategies will likely focus on creating libraries of derivatives by modifying the substituents on the thiadiazole ring.

Structure-activity relationship (SAR) studies will be crucial in this endeavor. For instance, in other thiadiazole series, modifications at the 5-position have been shown to significantly influence biological activity. mdpi.com For this compound, systematic variations of the ethoxy group (e.g., altering alkyl chain length, introducing branching, or replacing it with other alkoxy or aryloxy groups) and modifications of the 3-amine group (e.g., acylation, alkylation, or incorporation into larger heterocyclic systems) could lead to analogs with fine-tuned properties.

Modern synthetic methodologies, such as one-pot reactions and the use of greener reagents like polyphosphate ester (PPE), are being developed for other thiadiazole isomers to improve efficiency and reduce toxic byproducts. mdpi.com Applying these advanced methods to the synthesis of this compound analogs could streamline the discovery process.

Table 1: Potential Modifications for Analog Design

| Position on Thiadiazole Ring | Current Group | Potential Modifications for Future Analogs | Rationale |

| 5-position | Ethoxy (-OCH2CH3) | Longer/branched alkyl chains, cycloalkyl ethers, aryloxy groups, thioethers | To modulate lipophilicity, steric hindrance, and electronic properties, potentially improving target binding and pharmacokinetic profiles. |

| 3-position | Amine (-NH2) | Acylamides, sulfonamides, ureas, substituted amines, incorporation into other heterocycles | To explore new binding interactions, improve metabolic stability, and create hybrid molecules with dual activity. researchgate.net |

| Ring Bioisosteres | 1,2,4-Thiadiazole | 1,3,4-Thiadiazole (B1197879), Oxadiazole, Triazole | To explore how different heteroatom arrangements affect the compound's physicochemical and biological properties. mdpi.comresearchgate.net |

Deeper Mechanistic Elucidation of Biological and Material Interactions

A fundamental area for future research is to unravel the precise mechanisms by which this compound and its derivatives exert their effects. The thiadiazole nucleus is a known bioisostere of pyrimidine (B1678525), suggesting that its derivatives could interfere with nucleic acid and protein synthesis. mdpi.com Many 1,3,4-thiadiazole derivatives have been found to act as anticancer agents by targeting various kinases or inducing apoptosis. dovepress.comnih.gov Future studies should investigate whether this compound analogs can inhibit specific enzymes, such as c-Met kinase, which is implicated in cancer. nih.gov

In the context of antimicrobial activity, some thiadiazoles are known to disrupt the cell membrane integrity of pathogens. Mechanistic studies could explore similar effects for this compound class. Furthermore, the ability of the thiadiazole ring's heteroatoms to coordinate with metal ions is a key aspect of its biological activity and could be a focus for understanding its mode of action. jmchemsci.com

Integration of Advanced Experimental Techniques with Multiscale Computational Approaches

The synergy between advanced experimental techniques and computational modeling will be instrumental in accelerating research. researchgate.net X-ray crystallography can provide definitive proof of molecular structure and reveal detailed intermolecular interactions, such as hydrogen bonding networks, which are crucial for crystal packing and biological recognition. researchgate.netnih.gov For example, the crystal structure of a related N-acylated 1,3,4-thiadiazole derivative showed the formation of inversion dimers through N-H···N hydrogen bonds, which stabilize the structure. nih.govresearchgate.net

Computational approaches, such as Density Functional Theory (DFT) and molecular docking, are powerful tools for predicting the properties and interactions of new analogs. researchgate.net DFT calculations can be used to optimize molecular geometries and predict spectral data (NMR, IR), which can then be compared with experimental results for structural validation. researchgate.net Molecular docking can simulate the binding of designed analogs to the active sites of biological targets, helping to prioritize the synthesis of compounds with the highest predicted affinity and selectivity. dovepress.com This integrated approach allows for a more rational, hypothesis-driven design of next-generation compounds.

Table 2: Integrated Research Approaches

| Technique | Application in Future Research | Expected Outcome |

| X-ray Crystallography | Determine the 3D structure of novel analogs and their complexes with biological targets. | Precise bond lengths, angles, and intermolecular interactions; validation of computational models. nih.gov |

| NMR Spectroscopy | Confirm the chemical structure of synthesized compounds in solution. | Verification of functional groups and connectivity; comparison with computationally predicted chemical shifts. researchgate.net |

| Density Functional Theory (DFT) | Calculate electronic structure, molecular geometry, and vibrational frequencies. | Rationalize experimental findings and predict properties of yet-to-be-synthesized analogs. researchgate.net |

| Molecular Docking | Predict binding modes and affinities of analogs to protein targets. | Prioritize synthetic targets and guide rational drug design. dovepress.com |

Exploration of Undiscovered Applications in Emerging Technologies